molecular formula C13H14N2O3 B8285075 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione

Cat. No.: B8285075
M. Wt: 246.26 g/mol
InChI Key: JAYSRIKCRHFZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazolidine ring, and a propenyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl isocyanate with an appropriate amine, followed by the addition of an allyl alcohol derivative. The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under reflux to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Scientific Research Applications

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylimidazolidine-2,5-dione: Lacks the propenyloxy substituent, resulting in different chemical properties.

    4-[(2-Propenyloxy)methyl]imidazolidine-2,5-dione: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione is unique due to the presence of both the phenyl and propenyloxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-phenyl-5-(prop-2-enoxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-2-8-18-9-13(10-6-4-3-5-7-10)11(16)14-12(17)15-13/h2-7H,1,8-9H2,(H2,14,15,16,17)

InChI Key

JAYSRIKCRHFZJU-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1(C(=O)NC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.775 g of 1-phenyl-2-(2-propenyloxy)ethanone, 0.575 g of potassium cyanide and 1.6 g of ammonium carbonate are heated to 55° C. for 3 hours in 23 mL of a 50/50 ethanol/water mixture. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic solution is washed with a saturated aqueous sodium chloride solution, then dried over sodium sulphate and evaporated to yield the desired compound.
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0.775 g
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reactant
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0.575 g
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1.6 g
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ethanol water
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0 (± 1) mol
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reactant
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50/50
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23 mL
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solvent
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solvent
Reaction Step Two

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